6-chloro-4-{[4-(diphenylmethyl)-1-piperazinyl]carbonyl}-2-(4-pyridinyl)quinoline
Overview
Description
6-chloro-4-{[4-(diphenylmethyl)-1-piperazinyl]carbonyl}-2-(4-pyridinyl)quinoline is a useful research compound. Its molecular formula is C32H27ClN4O and its molecular weight is 519.0 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 518.1873392 g/mol and the complexity rating of the compound is 737. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Fluorescent Probes for DNA Detection
One significant application of quinoline derivatives is in the development of novel fluorescent probes for DNA detection. The synthesis of novel benzimidazo[1,2-a]quinolines, substituted with piperidine, pyrrolidine, and piperazine nuclei, was achieved using an uncatalyzed amination protocol under microwave heating. These compounds were characterized by various spectroscopic techniques and showed potential applications as DNA-specific fluorescent probes due to their enhanced fluorescence emission intensity in the presence of ct-DNA (Perin, Hranjec, Pavlović, & Karminski-Zamola, 2011).
Optical Properties in Thin Films
The structural and optical properties of quinoline derivatives thin films have been studied, focusing on their application in materials science. These compounds show polycrystalline behavior in powder form, becoming nanocrystallites dispersed in an amorphous matrix upon thermal deposition. The optical properties, determined by spectrophotometer measurements, indicate their potential use in various optical applications (Zeyada, El-Nahass, & El-Shabaan, 2016).
Synthetic Applications in Medicinal Chemistry
Quinoline and its derivatives have been extensively explored for their synthetic utility in medicinal chemistry. For instance, the synthesis of pyrrolo[1,2-a]quinoxalines via 1,3-dipolar cycloaddition reaction showcases the versatility of quinoline derivatives in constructing complex heterocyclic systems with potential biological activity (Kim et al., 1990).
Applications in Photovoltaic Devices
Quinoline derivatives have also found applications in the development of organic–inorganic photodiode fabrication. Their photovoltaic properties, such as photoconductivity sensitivity and the ratio between photocurrent to dark current, have been studied, revealing their suitability for use in photodiodes. The presence of certain substituent groups can improve the diode parameters, highlighting the compound's relevance in the field of renewable energy (Zeyada, El-Nahass, & El-Shabaan, 2016).
Properties
IUPAC Name |
(4-benzhydrylpiperazin-1-yl)-(6-chloro-2-pyridin-4-ylquinolin-4-yl)methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H27ClN4O/c33-26-11-12-29-27(21-26)28(22-30(35-29)23-13-15-34-16-14-23)32(38)37-19-17-36(18-20-37)31(24-7-3-1-4-8-24)25-9-5-2-6-10-25/h1-16,21-22,31H,17-20H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXALUISYQYDBJE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)C4=CC(=NC5=C4C=C(C=C5)Cl)C6=CC=NC=C6 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H27ClN4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
519.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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